[2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl](phenyl)methanone
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Overview
Description
2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-ylmethanone is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-ylmethanone typically involves the cyclization of 5-acetyl-4-aminopyrimidines. When heated under reflux with sodium methoxide in butanol, these intermediates can be transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The reaction conditions often involve the use of carboxylic anhydrides or acid chlorides to facilitate the cyclization process.
Industrial Production Methods
the general principles of heterocyclic synthesis and the use of scalable reaction conditions such as microwave-assisted synthesis in water with good yields have been explored for similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or microwave irradiation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a probe in biochemical assays due to its structural features.
Mechanism of Action
The mechanism of action of 2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-ylmethanone involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as tyrosine kinases and cyclin-dependent kinases, which are involved in cell signaling pathways. The compound’s effects are mediated through binding to the active sites of these enzymes, thereby blocking their activity and leading to downstream effects on cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimidino[4,5-d][1,3]oxazine derivatives: These compounds are synthesized from similar precursors and have related chemical properties.
Uniqueness
2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-ylmethanone is unique due to its specific substitution pattern and the presence of an amino group at the 2-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c15-14-16-8-11-9-18(7-6-12(11)17-14)13(19)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJETVNVGKAYIST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=C(N=C21)N)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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